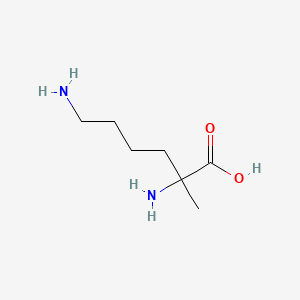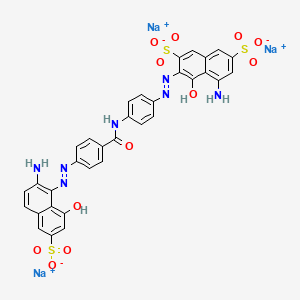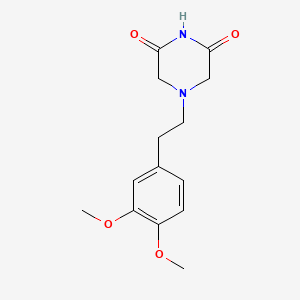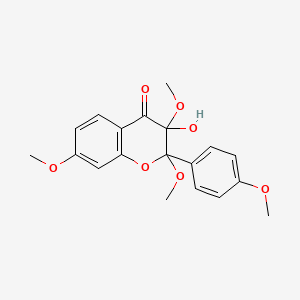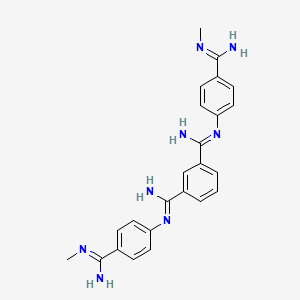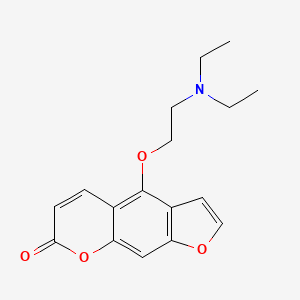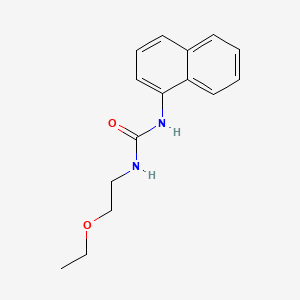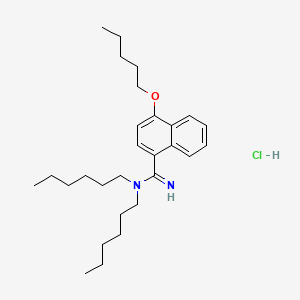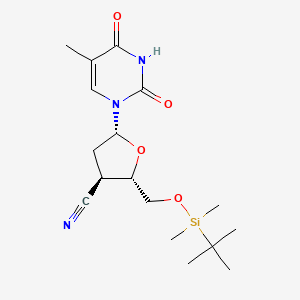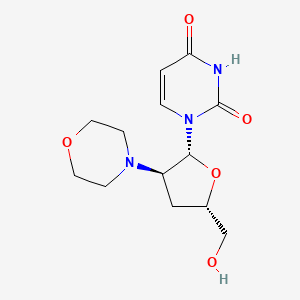
Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- is a synthetic nucleoside analogue. It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and introducing a morpholine ring at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- typically involves multiple steps, starting from uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
Introduction of the morpholine ring: The morpholine ring is introduced at the 2’ position through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and reagent concentrations are optimized to maximize yield and purity.
Use of continuous flow reactors: Continuous flow reactors are employed to enhance reaction efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the morpholine ring or other positions on the nucleoside.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Morpholine, halogenated reagents, and suitable leaving groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)-, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues and as a probe for studying nucleoside chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA modifications and interactions.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes dependent on nucleic acid synthesis, such as replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the morpholine ring and has different biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analogue with distinct antiviral activity.
2’,3’-Dideoxyadenosine: Used in antiviral therapies, particularly for HIV.
Uniqueness
Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid-processing enzymes, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
119753-66-1 |
|---|---|
Molekularformel |
C13H19N3O5 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O5/c17-8-9-7-10(15-3-5-20-6-4-15)12(21-9)16-2-1-11(18)14-13(16)19/h1-2,9-10,12,17H,3-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
InChI-Schlüssel |
WPXRFWZBGOPLDP-HOSYDEDBSA-N |
Isomerische SMILES |
C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
Kanonische SMILES |
C1COCCN1C2CC(OC2N3C=CC(=O)NC3=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


